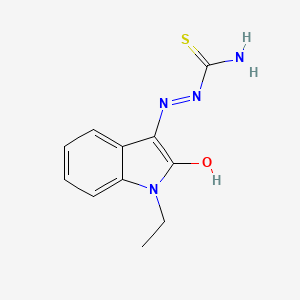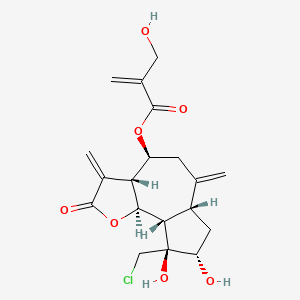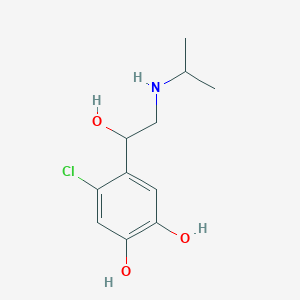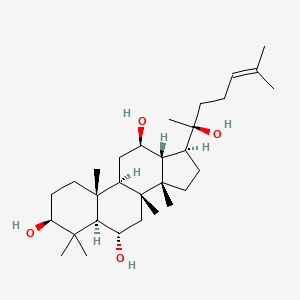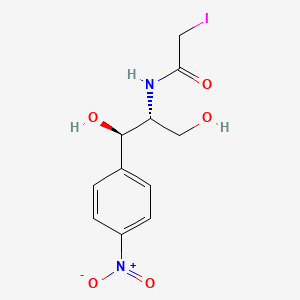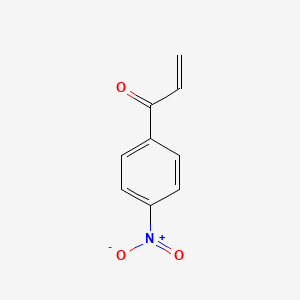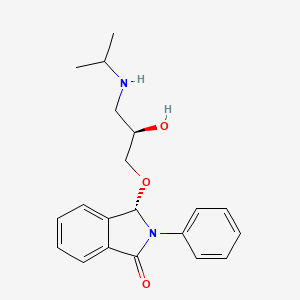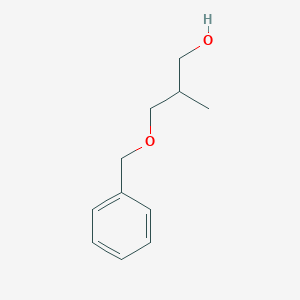
3-(Benzyloxy)-2-methylpropan-1-ol
Übersicht
Beschreibung
3-(Benzyloxy)-2-methylpropan-1-ol, also known as benzyloxyacetone, is an organic compound used in a variety of industries, including pharmaceuticals, cosmetics, and fragrances. It is a colorless liquid with a sweet, floral odor. This compound has been studied extensively due to its potential use in a variety of applications, including as a precursor to pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Chromanderivaten
3-(Benzyloxy)-2-methylpropan-1-ol: kann zur Synthese von Chromanderivaten verwendet werden, bei denen es sich um Verbindungen handelt, die eine breite Palette biologischer Aktivitäten aufweisen. Diese Aktivitäten umfassen Antitumor-, Antientzündungs-, antivirale, antiprotozoale und antimikrobielle Wirkungen. Insbesondere haben Chromanderivate eine mittelschwere bis gute Antituberkuloseaktivität gezeigt, was sie für die Entwicklung neuer Antituberkulosemittel wertvoll macht .
Forschung zu Antituberkulosemitteln
Die Verbindung hat potenzielle Anwendungen in der Untersuchung von Inhibitoren für die Salicylat-Synthase von M. tuberculosis. Dieses Enzym ist ein Ziel für die Entwicklung von Antituberkulosemedikamenten, und die Derivate der Verbindung könnten synthetisiert und auf ihre inhibitorische Wirkung gegenüber diesem Ziel getestet werden .
NMR-Spektroskopie und analytische Charakterisierung
This compound: kann ein Vorläufer in Reaktionen sein, bei denen seine Derivate mit spektroskopischen Methoden wie FT-IR, 1H und 13C NMR, NOESY und HSQC charakterisiert werden. Diese Methoden sind entscheidend für das Verständnis der Struktur und Eigenschaften neuer Verbindungen .
Synthese von Duft- und Aromastoffen
Diese Verbindung kann auch als Vorläufer für die Synthese anderer Verbindungen wie Benzylacetat dienen, das weit verbreitet als Duft- und Aromastoff verwendet wird. Die beteiligten Transformationsprozesse können untersucht werden, um die Ausbeuten zu verbessern und effizientere Synthesewege zu entwickeln.
Arzneimittelentwicklung
Die komplexe Struktur von This compound ermöglicht seinen Einsatz in der Arzneimittelentwicklung. Es kann modifiziert werden, um neue Moleküle mit potenziellen therapeutischen Anwendungen zu erzeugen, insbesondere im Bereich der Enzyminhibition und Rezeptorinteraktion.
Peptidsynthese
Im Bereich der Peptidsynthese kann This compound verwendet werden, um Schutzgruppen einzuführen oder als Baustein für komplexe Peptide. Seine Vielseitigkeit in chemischen Reaktionen macht es zu einem wertvollen Gut für die Synthese neuartiger Peptide mit spezifischen biologischen Funktionen.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972278 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-59-0 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-(Benzyloxy)-2-methylpropan-1-ol in the synthesis of spongistatin 1?
A1: (R)-3-(Benzyloxy)-2-methylpropan-1-ol serves as a crucial starting material in the synthesis of a protected C(29)-C(51) subunit of spongistatin 1. The researchers successfully utilized this compound to construct the targeted subunit through a multi-step synthesis involving key reactions like aldol condensation and C-glycosidation. [] The study highlights the efficient conversion of (R)-3-(Benzyloxy)-2-methylpropan-1-ol into the desired subunit, demonstrating its importance in accessing this complex natural product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
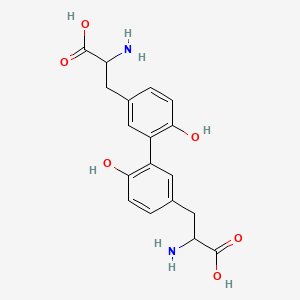
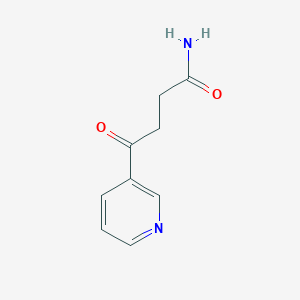

![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)


